2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetic Acid
Description
2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetic acid is a specialized organic compound featuring:
- A Boc (tert-butoxycarbonyl) protecting group on the amino substituent at the 2-position of the phenyl ring.
- A trifluoromethyl (-CF₃) group at the 4-position of the phenyl ring.
- An α-ketoacetic acid (-COCOOH) moiety linked to the phenyl ring.
This compound is of interest in medicinal chemistry due to the combined effects of the Boc group (enhancing stability and solubility) and the electron-withdrawing trifluoromethyl group (influencing lipophilicity and binding affinity).
Properties
Molecular Formula |
C14H14F3NO5 |
|---|---|
Molecular Weight |
333.26 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)phenyl]-2-oxoacetic acid |
InChI |
InChI=1S/C14H14F3NO5/c1-13(2,3)23-12(22)18-9-6-7(14(15,16)17)4-5-8(9)10(19)11(20)21/h4-6H,1-3H3,(H,18,22)(H,20,21) |
InChI Key |
WOSATRGPKWOMQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)C(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetic acid typically involves multiple steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Introduction of the trifluoromethyl group: This can be achieved through various methods, including radical trifluoromethylation.
Formation of the oxoacetic acid moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the Boc-protected amino group can be deprotected to reveal a reactive amine. The oxoacetic acid moiety can participate in various biochemical reactions, making the compound versatile in its applications.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share the 2-oxoacetic acid core but differ in substituents (Table 1):
Key Observations :
- The Boc-amino and CF₃ groups in the target compound likely enhance metabolic stability and binding interactions compared to simpler analogues like 2-(4-fluorophenyl)-2-oxoacetic acid .
- The dibromopyrrole carboxamido substituent in ’s compound confers potent antibacterial activity, suggesting that bulky electron-withdrawing groups are critical for enzyme inhibition .
- Ester derivatives (e.g., ethyl 2-oxo-2-((4-CF₃)phenyl)amino)acetate) may improve synthetic accessibility but reduce aqueous solubility compared to carboxylic acids .
Physicochemical Properties
- Purity: Commercial analogues like 2-(4-(diethylamino)phenyl)-2-oxoacetic acid are available at 98% purity, emphasizing the need for rigorous purification in Boc-containing compounds .
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